Barium perchlorate

Description

Properties

IUPAC Name |

barium(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOULUYZFLXDWDQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890699 | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992), White solid; [CAMEO] White powder; [MSDSonline] Solubility--no data found; | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.2 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10294-39-0(trihydrate); 13465-95-7(anhydrous), 13465-95-7 | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY48PA0C98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

941 °F (USCG, 1999) | |

| Record name | BARIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

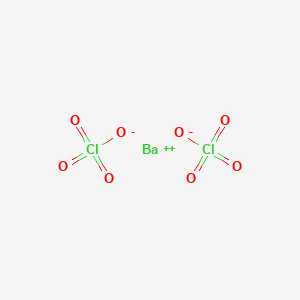

Barium perchlorate chemical formula and structure

Technical Monograph: Barium Perchlorate ( )

Structure, Physicochemical Properties, and Applications in Pharmaceutical Research

Molecular Architecture & Crystallography

This compound exhibits distinct structural polymorphism dependent on hydration state. Understanding these phases is critical for applications requiring precise stoichiometry, such as elemental analysis or complexation studies.

The Anhydrous Phase ( )

Unlike magnesium perchlorate, which is isostructural with its analogues, anhydrous this compound crystallizes in a unique structure type due to the large ionic radius of

-

Space Group: Fddd (No. 70)

-

Coordination: The

center is coordinated by 8 perchlorate tetrahedra.[3] This results in a 3D polyhedral network where

The Trihydrate Phase ( )

This is the thermodynamically stable form under ambient conditions.

-

Crystal System: Hexagonal[4]

-

Space Group:

[5] -

Coordination Geometry: The barium atom sits in a slightly distorted icosahedral arrangement, coordinated by 6 water oxygens and 6 perchlorate oxygens.[4][5]

-

Bond Lengths:

Phase Transition Logic

The transition between these states is not merely a loss of solvent but a radical reconstruction of the lattice.

Figure 1: Phase transition and thermal stability map of this compound. Note the reversible hygroscopic pathway which necessitates moisture-free storage for the anhydrous form.

Physicochemical Properties & Thermodynamics[6]

Solubility Profile

This compound is exceptionally soluble in water and oxygenated organic solvents, a property exploited in the "Anhydrone" desiccant system.[5]

Table 1: Solubility Data (at 25°C) [3]

| Solvent | Solubility ( g/100 mL) | Relevance in Research |

| Water | 198.0 | High ionic strength buffers; Chaotropic applications |

| Ethanol | 125.0 | Non-aqueous titrations; Crystallization of organometallics |

| Acetone | 125.0 | Solvent for organic synthesis; Drying organic phases |

| Ethyl Acetate | Moderate | Used in extraction protocols |

| Diethyl Ether | Insoluble | Useful for precipitation/washing of the salt |

Thermal Decomposition Kinetics

The thermal breakdown of

Reaction Pathway:

- (Endothermic initiation)

- (Exothermic runaway)

Critical Safety Note: The decomposition temperature (~505°C) is high, but in the presence of organic fuels, the activation energy drops precipitously, creating an explosion hazard [4].

Synthesis & Purification Protocol

For pharmaceutical applications (e.g., fluoroquinolone complexation), commercial purity (often contaminated with chlorides or nitrates) is insufficient. The following protocol yields high-purity anhydrous material.

Reagents

-

Barium Carbonate (

), 99.9% trace metals basis. -

Perchloric Acid (

), 70% ACS Reagent grade. -

Water (Type I, 18.2 MΩ).

Experimental Workflow

Figure 2: Step-by-step synthesis and purification workflow for high-purity anhydrous this compound.

Protocol Details

-

Neutralization: Suspend 10g

in 50mL water. Slowly add-

Reaction:

-

-

Purification: Boil the solution gently for 10 minutes to expel dissolved

. Filter while hot through a sintered glass funnel to remove unreacted solids. -

Crystallization: Evaporate the filtrate until a skin forms, then cool to 4°C. Harvest the trihydrate crystals.

-

Dehydration (Critical): To obtain the anhydrous form, dry the crystals in a vacuum oven at 140°C for 6 hours. Lower temperatures will result in a hemihydrate or monohydrate [5].

Applications in Drug Development

Solubility Enhancement of Antibiotics

Recent studies highlight the utility of this compound in complexing with fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin).[5]

-

Mechanism: The

ion acts as a central coordinator, binding to the ring carbonyl and carboxylic oxygen of the antibiotic. -

Outcome: This bidentate ligand formation significantly increases the water solubility of these otherwise hydrophobic drugs, altering their uptake efficiency and bioavailability [6].

Chaotropic Agent in Protein Chemistry

The perchlorate anion (

-

Application: Used in high concentrations to solubilize hydrophobic proteins or to elute proteins from hydrophobic interaction chromatography (HIC) columns.

-

Advantage: this compound allows for subsequent removal of the chaotrope by precipitating the barium with sulfate (

), leaving the protein in a perchloric acid-free solution (after pH adjustment).

Safety & Handling (Self-Validating Protocols)

This compound poses a dual threat: Chemical Toxicity and Explosion Hazard .[6]

Toxicity Management

-

Hazard:

blocks potassium channels, causing ventricular fibrillation. -

Validation: All waste streams must be treated with Sodium Sulfate (

).-

Indicator: Formation of a white precipitate (

) confirms the sequestration of toxic barium ions into an insoluble, non-toxic form.

-

Oxidizer Safety[1]

-

Hazard: Shock-sensitive explosives form when mixed with organics (amines, alcohols, ethers).

-

Protocol:

-

Never heat this compound in the presence of organic solvents (unless in a controlled, blast-shielded reactor).

-

Use non-sparking tools (Teflon/Ceramic) when handling the anhydrous powder.

-

References

-

Wickleder, M. S. (2002). "Crystal structure of this compound anhydrate, Ba(ClO4)2". Zeitschrift für anorganische und allgemeine Chemie, 628(7), 1459.

-

Gallucci, J. C., & Gerkin, R. E. (1988).[4][5] "Structure of this compound trihydrate". Acta Crystallographica Section C, 44(11), 1873-1876.[4]

-

PubChem.[6] (n.d.). "this compound Compound Summary". National Library of Medicine.

-

Acheson, R. J., & Jacobs, P. W. M. (1969).[7][8] "Thermal decomposition of this compound". Canadian Journal of Chemistry, 47(16), 3031-3039.[7]

- Schumacher, J. C. (1960). Perchlorates: Their Properties, Manufacture and Uses. ACS Monograph Series.

- Sadeek, S. A., et al. (2010). "Synthesis, spectroscopic and thermal characterization of some fluoroquinolone–barium(II) complexes". Journal of Molecular Structure, 981(1-3), 1-8.

Sources

- 1. CAS 13465-95-7: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of this compound anhydrate, Ba(ClO4)2, from laboratory X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of this compound trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | BaCl2O8 | CID 61623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Physical and chemical properties of barium perchlorate

Technical Guide: this compound ( )

Physicochemical Profile, Thermodynamic Stability, and Pharmaceutical Applications [1]

Executive Summary

This compound is a potent oxidizer and desiccant characterized by extreme solubility in both aqueous and organic media—a property that distinguishes it from many other alkaline earth salts.[1] While historically utilized in pyrotechnics for its barium donor capability (green flame), its primary utility in modern research lies in non-aqueous titrimetry (sulfate determination) and pharmaceutical complexation (enhancing fluoroquinolone solubility).[1]

This guide provides a rigorous analysis of its properties, decomposition pathways, and experimental protocols for drug development and analytical chemistry.[1]

Molecular Architecture & Physicochemical Profile[1]

This compound exists primarily in two forms: the anhydrous salt and the trihydrate (

Table 1: Physicochemical Specifications

| Property | Value (Anhydrous) | Value (Trihydrate) | Notes |

| Formula | |||

| Molar Mass | 336.23 g/mol | 390.28 g/mol | |

| Appearance | White crystalline powder | Colorless hexagonal crystals | Hygroscopic |

| Density | 3.20 g/cm³ | 2.74 g/cm³ | |

| Melting Point | ~505 °C (Decomposes) | ~400 °C (Decomposes) | Often decomposes before true melting.[1] |

| Solubility (Water) | ~198 g/100 mL (25°C) | High | Extreme solubility.[1] |

| Solubility (Ethanol) | ~125 g/100 mL | High | Critical for non-aqueous titration.[1] |

| Solubility (Acetone) | ~125 g/100 mL | Soluble | |

| Ether Solubility | Insoluble | Insoluble | Useful for precipitation purification.[1] |

| Thermodynamics | - | Exothermic formation.[1] |

Thermodynamics & Thermal Decomposition

This compound is thermodynamically stable at room temperature but undergoes a complex, multi-stage decomposition upon heating.[1] Unlike alkali perchlorates which may melt before decomposing, alkaline earth perchlorates often decompose directly.[1]

Decomposition Mechanism

The thermal breakdown occurs in two primary stages. The perchlorate first reduces to chlorate, which is unstable at these temperatures and rapidly decomposes to the chloride and oxygen.

DOT Diagram: Thermal Decomposition Pathway

Figure 1: Stepwise thermal decomposition of this compound. The intermediate chlorate phase is transient due to high thermal instability.

Pharmaceutical & Analytical Applications[1][2]

A. Non-Aqueous Titration (Sulfate Determination)

The most critical analytical application of this compound is the determination of sulfate ions (

Mechanism:

In an aqueous environment,

Experimental Protocol: Sulfate Determination via Thorin

-

Reagent Prep: Dissolve 210 mg anhydrous

in 0.1 M -

Sample Prep: Dissolve sample containing sulfate in water.[1][2] Pass through a cation exchange column (Dowex 50W-X8) to remove interfering cations.[1]

-

Solvent Matrix: Add 80 mL of 100% Isopropanol to 20 mL of aqueous sample (Target: 80% alcoholic medium).

-

Execution: Titrate with 0.005 M

under constant stirring. -

Endpoint: The solution shifts from yellow to a stable pink complex formed between excess Barium and Thorin.[1]

DOT Diagram: Titration Workflow

Figure 2: Workflow for the turbidimetric/colorimetric determination of sulfate using this compound.

B. Drug Complexation (Fluoroquinolones)

This compound acts as a Lewis acid to complex with fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin).[1]

-

Significance: These complexes often exhibit higher solubility in water than the free antibiotic zwitterions, potentially enhancing bioavailability or modifying uptake pathways.[1]

-

Mechanism: The

ion coordinates with the ring carbonyl oxygen and the carboxylic acid oxygen, forming a stable chelate structure [1].

Solvation Dynamics & Desiccant Utility

This compound (anhydrous) is commercially known as a component of "Dehydrite" (though Magnesium Perchlorate is more common).[1] It is a superior drying agent for inert gases.[1]

Safety, Handling, & Toxicology (E-E-A-T)

1. Oxidizer Hazard: this compound is a Class 5.1 Oxidizer.[1]

-

Risk:[1][4][5][6] Mixtures with finely divided organics (alcohols, paper, wood) are explosive .[1]

-

Protocol: Never grind this salt with organic materials.[1] Do not heat solutions of this compound in organic solvents to dryness (perchlorate esters may form, which are shock-sensitive).[1]

2. Barium Toxicity: Soluble barium salts are highly toxic (muscle stimulant, cardiac irregularity).[1]

-

LD50: ~300-500 mg/kg (Oral, Rat).[1]

-

Antidote: Sodium Sulfate (

) precipitates insoluble (and non-toxic) Barium Sulfate.[1]

3. Disposal:

Precipitate barium as

References

-

Al-Mustafa, J. (2002).[1] Magnesium, Calcium and this compound Complexes of Ciprofloxacin and Norfloxacin.[1][7] Asian Journal of Chemistry.

-

Fritz, J. S., & Yamamura, S. S. (1955).[1] Rapid Microtitration of Sulfate. Analytical Chemistry.

-

GFS Chemicals. (n.d.).[1] Dehydration Studies: Anhydrous this compound.

-

EPA Method 6. (2017).[1] Determination of Sulfur Dioxide Emissions from Stationary Sources.

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1]

Sources

- 1. Magnesium perchlorate - Wikipedia [en.wikipedia.org]

- 2. 4.2 Determination of sulphate in precipitation [emep-ccc.nilu.no]

- 3. epa.gov [epa.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. knowledge1.thermofisher.com [knowledge1.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Barium Perchlorate: Crystal Structure, Coordination Chemistry, and Phase Stability

Content Type: Technical Reference Guide Audience: Materials Scientists, Crystallographers, and Pyrotechnic Researchers

Introduction & Core Utility

Barium perchlorate [Ba(ClO₄)₂] represents a critical intersection between high-energy oxidizer chemistry and alkaline earth coordination mechanics. Unlike alkali metal perchlorates, the barium cation (

This guide analyzes the structural evolution of Ba(ClO₄)₂ from its thermodynamically stable trihydrate form to the metastable anhydrous phase, providing validated protocols for synthesis, handling, and structural characterization.

Safety Advisory (Critical)

This compound is a Class 5.1 Oxidizer and a Category 4 Acute Toxin .

-

Shock Sensitivity: While less sensitive than organic perchlorates, anhydrous Ba(ClO₄)₂ can detonate via friction or impact if contaminated with organic reducing agents (e.g., alcohols, sulfur, powdered metals).

-

Toxicity: Soluble barium salts cause hypokalemia and cardiac arrhythmia. All handling requires full PPE (nitrile gloves, N95/P100 respirator).

Crystallography and Structural Dynamics

The structural identity of this compound is defined by the competition between the high hydration energy of the large

This compound Trihydrate [Ba(ClO₄)₂[1][2]·3H₂O]

The trihydrate is the commercially available and thermodynamically stable form at STP.

-

Crystal System: Hexagonal

-

Space Group:

(Centrosymmetric)[1] -

Lattice Parameters:

Å, -

Z Units: 2

Coordination Sphere: The Barium atom sits in a 12-coordinate environment, forming a distorted icosahedron. This is a rare coordination geometry driven by the large ionic radius of Barium (1.35 Å).

-

Ligands: 6 Oxygen atoms from water molecules + 6 Oxygen atoms from perchlorate anions.[1]

-

Bonding Network: The structure is stabilized by an extensive hydrogen-bonding network where water molecules bridge the perchlorate tetrahedra.

Anhydrous this compound [Ba(ClO₄)₂]

Removing the water ligands collapses the hexagonal framework into a denser orthorhombic network. This transition is reversible but kinetically significant.

-

Crystal System: Orthorhombic[2]

-

Space Group: Fddd

-

Structural Motif: A 3D polyhedral network.

-

Coordination: The

center retains a high coordination number (CN=12) by sharing corners and edges directly with the oxygen atoms of the

Comparative Crystallographic Data

| Parameter | Trihydrate (Ba(ClO₄)₂[1][3]·3H₂O) | Anhydrous (Ba(ClO₄)₂) |

| Crystal System | Hexagonal | Orthorhombic |

| Space Group | Fddd | |

| Ba Coordination | 12 (Distorted Icosahedral) | 12 (Polyhedral Network) |

| Ligand Type | Mixed ( | Bridging |

| Density | ~2.74 g/cm³ | ~3.20 g/cm³ |

| Stability | Stable at STP | Hygroscopic (Reverts to hydrate) |

Coordination Chemistry & Phase Transitions

The transition from hydrate to anhydrous is not a single-step dehydration but involves intermediate structural rearrangements.

Thermal Decomposition Pathway

The dehydration and subsequent decomposition follow a distinct energetic pathway. The anhydrous salt exhibits two allotropic phase transitions before thermal decomposition begins.

Phase Transition Temperatures:

- Transition: ~284°C

- Transition: ~360°C

-

Decomposition: >400°C (Releases

, forms

Visualization: Dehydration & Decomposition Logic

The following diagram illustrates the stepwise structural evolution and failure points (decomposition) of the compound.

Caption: Thermal evolution of this compound from hydrated precursor to final decomposition products.

Experimental Protocols

Synthesis of High-Purity Anhydrous Ba(ClO₄)₂

Objective: Produce anhydrous salt free of hydrolysis byproducts for crystallographic or pyrotechnic use.

Reagents:

-

This compound Trihydrate (ACS Grade)

-

Vacuum Oven (< 1 Torr)

- (Desiccant trap)

Protocol:

-

Pre-drying: Spread trihydrate thinly in a borosilicate dish. Dry at 100°C at atmospheric pressure for 2 hours to remove surface moisture.

-

Vacuum Dehydration: Transfer to a vacuum oven. Ramp temperature to 140–150°C under full vacuum (< 1 Torr).

-

Expert Insight: Do not exceed 200°C rapidly. Rapid heating can cause the salt to melt in its own crystal water (melting point ~505°C is for the salt, but hydrates melt lower), leading to hydrolysis (

contamination).

-

-

Duration: Maintain conditions for 6–8 hours.

-

Validation: Weigh the sample. Theoretical mass loss from trihydrate to anhydrous is ~13.8% .

-

Calculation:

.

-

-

Storage: Transfer immediately to a desiccator under Argon. The anhydrous phase is aggressively hygroscopic.

Self-Validating Purity Check (Solubility Test)

To verify the absence of decomposition products (

-

Dissolve 1g of product in 10mL anhydrous ethanol.

-

Observation:

-

Clear Solution: High purity

(highly soluble in ethanol). -

Turbid/Precipitate: Presence of

(insoluble in ethanol) or

-

Applications in Research & Industry

Desiccant Efficiency

Anhydrous magnesium perchlorate is more common, but this compound is used when a specific gravimetric density is required. It is as effective as

Pyrotechnics

Used as an oxidizer in green-colored flames. The

-

Advantage: Higher oxygen balance than Barium Nitrate.

-

Disadvantage: Higher hygroscopicity requires hermetic sealing.

Coordination Logic

The following diagram details the coordination logic, highlighting why Barium prefers the 12-coordinate geometry compared to lighter alkaline earths.

Caption: Causal factors driving the high-coordination environment of Barium centers.

References

-

Gallucci, J. C., & Gerkin, R. E. (1988). Structure of this compound trihydrate. Acta Crystallographica Section C. Link

-

Lim, Y. J., et al. (2016). Crystal structure of this compound anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. IUCrData. Link

-

Acheson, R. J., & Jacobs, P. W. M. (1969). Thermal decomposition of this compound. Canadian Journal of Chemistry. Link

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: this compound. Link

Sources

Methodological & Application

Use of barium perchlorate as an oxidizing agent in synthesis

The following Application Note is structured to address the specific, high-hazard nature of Barium Perchlorate. Unlike standard organic oxidants (e.g., PCC, Dess-Martin), this compound is primarily a precursor oxidant and desiccant in synthesis. Direct use as an oxidant on organic substrates often leads to energetic (explosive) decomposition rather than controlled oxidation.

This guide focuses on its validated synthetic utility: Metathesis (Transmetallation) and Anhydrous Desiccation , while strictly delineating the safety boundaries to prevent pyrotechnic events.

Strategic Oxidant Precursor, Metathesis Reagent, and High-Efficiency Desiccant

Part 1: Core Directive & Executive Summary

The Paradox of this compound (

Key Applications:

-

Transmetallation: Synthesis of soluble metal perchlorates (e.g.,

, -

Lewis Acid Catalysis: Providing a non-coordinating perchlorate counter-ion for Lewis Acid catalysts.

-

Anhydrous Drying: Removal of water from inert solvents where other desiccants fail, exploiting its extreme hygroscopicity.

CRITICAL SAFETY WARNING:

STOP AND READ: Do NOT reflux this compound with alcohols, ethers, or organic acids. This forms alkyl perchlorates, which are shock-sensitive explosives. This guide details controlled synthetic environments only.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

2.1 Mechanism of Action: The Solubility Driver

The utility of this compound relies on the solubility differential between this compound (

In synthesis, we exploit this to swap anions. If a researcher needs a specific metal perchlorate (e.g., for a Lewis Acid catalyzed reaction) but only has the metal sulfate,

Reaction Equation:

-

Driving Force: The lattice energy of

drives the equilibrium effectively to completion. -

Benefit: The resulting solution contains the desired metal cation and the non-coordinating perchlorate anion, with the barium removed via filtration.

2.2 The Oxidizing Potential vs. Kinetic Stability

The perchlorate ion (

-

In Synthesis: We use it in neutral or controlled acid conditions to avoid generating anhydrous Perchloric Acid (

), which is unstable. -

In Desiccation: We utilize the hydration enthalpy.

absorbs up to 15-20% of its weight in water without deliquescing initially, making it superior to

Part 3: Experimental Protocols

Protocol A: Synthesis of Transition Metal Perchlorates (Transmetallation)

Use Case: Preparing Copper(II) Perchlorate for catalytic applications.

Reagents:

-

Copper(II) Sulfate Pentahydrate (

) -

This compound Trihydrate (

) -

Solvent: Deionized Water (degassed)

Step-by-Step Methodology:

-

Stoichiometric Calculation: Calculate 1.0 eq of Metal Sulfate and 0.98 eq of this compound.

-

Note: We use a slight deficit of Barium to ensure no toxic

remains in the final product. Excess sulfate is easier to tolerate or remove than soluble Barium.

-

-

Dissolution:

-

Dissolve

in minimum water (Solution A). -

Dissolve

in minimum water (Solution B).

-

-

Precipitation (The Metathesis):

-

Slowly add Solution B to Solution A under vigorous magnetic stirring at Room Temperature (25°C).

-

Observation: Immediate formation of dense white precipitate (

).

-

-

Digestion (Optional but Recommended):

-

Heat the suspension to 50°C for 30 minutes. This induces Ostwald ripening, making the fine

particles larger and easier to filter.

-

-

Filtration:

-

Filter through a fine-fritted glass funnel (Porosity 4) or Celite pad.

-

Check: The filtrate should be clear blue (Copper) with no turbidity.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Safety: Do not dry to complete dryness if organic impurities are suspected. Crystallize by cooling.

-

Validation Table: Solubility Parameters

| Compound | Solubility (

Protocol B: Anhydrous Drying of Inert Solvents

Use Case: Drying Nitrogen/Argon gas streams or non-oxidizable solvents.

Reagents:

-

Anhydrous this compound (Commercial "Desicchlora")

-

Solvent to be dried (e.g., Dichloromethane, Chloroform)

Methodology:

-

Selection: Ensure solvent is NOT an alcohol, ketone, or amine.

-

Loading: Add granular

to the solvent (5% w/v). -

Equilibration: Stir for 2-4 hours.

-

Filtration: Decant or filter the solvent.

-

Regeneration: Spent desiccant can be regenerated by heating at 140°C in a vacuum oven. Caution: Ensure no organic residue is present before heating.

Part 4: Visualization & Workflows

4.1 Metathesis Logic Flow

The following diagram illustrates the decision matrix and chemical flow for generating metal perchlorates safely.

Caption: Workflow for Transmetallation using this compound. Note the critical safety check for substrate compatibility.

Part 5: References & Authority[1][2][3][4]

In-Text Citations:

-

The solubility disparity driving the metathesis reaction is a fundamental inorganic principle documented in standard solubility tables [1].

-

The risk of perchlorate ester formation when reacting perchlorates with alcohols is a well-documented explosion hazard in organic synthesis literature [2].

-

The use of this compound as a drying agent (Desicchlora) exploits its high hydration energy, superior to Calcium Chloride for specific applications [3].

-

Crystallographic studies confirm the structure of anhydrous and hydrated forms, relevant for understanding its desiccant properties [4].

Reference List:

-

PubChem. this compound - Compound Summary (Solubility Data). National Library of Medicine.[1] [Link]

-

Schumacher, J. C. Perchlorates: Their Properties, Manufacture and Uses. ACS Monograph Series, Reinhold Publishing, 1960. (Foundational text on Perchlorate safety and reactivity).

-

Smith, G. F. Dehydration Studies using Anhydrous Magnesium Perchlorate. Journal of the American Chemical Society. (Contextualizing Alkaline Earth Perchlorates as desiccants).

-

Lee, S. et al. Crystal structure of this compound anhydrate, Ba(ClO4)2, from laboratory X-ray powder data. IUCrJ, 2015. [Link]

Sources

Application Note: High-Sensitivity Determination of Ribonuclease Activity Using Barium Perchlorate Precipitation

[1]

Abstract & Introduction

The accurate determination of Ribonuclease (RNase) activity is critical in drug development, particularly for RNA-based therapeutics, stability testing of biologicals, and purity assessments of laboratory reagents.[1] Historically, the Kunitz assay and its modifications have relied on Uranyl Acetate in perchloric acid to precipitate unhydrolyzed RNA.[1] While effective, Uranyl Acetate poses significant regulatory and safety challenges due to its radioactivity and heavy metal toxicity.[1]

This Application Note details a validated protocol utilizing Barium Perchlorate [Ba(ClO₄)₂] as a superior, non-radioactive alternative precipitating agent.[1] We explore the mechanistic basis of Barium-mediated RNA precipitation, provide a step-by-step determination protocol, and offer troubleshooting insights for high-throughput screening.

Key Advantages of this compound[1][2]

-

Non-Radioactive: Eliminates the need for radioactive waste disposal associated with uranyl salts.[1]

-

High Solubility: Unlike barium sulfate, this compound is highly soluble in aqueous and organic solvents, preventing false positives from reagent precipitation.[1]

-

Specific Precipitation: Efficiently precipitates high-molecular-weight RNA (>100 nucleotides) while leaving hydrolyzed mono- and oligonucleotides in solution for UV quantification.[1]

Principle of the Assay

The assay is based on the differential solubility of RNA and its hydrolytic products in the presence of divalent barium cations and perchlorate ions.[1]

-

Enzymatic Hydrolysis: RNase hydrolyzes the phosphodiester bonds of a high-molecular-weight RNA substrate (e.g., Yeast RNA), generating acid-soluble nucleotides.[1]

-

Precipitation (The "Stop" Step): The addition of the Barium-Perchlorate Stop Reagent terminates the enzymatic reaction.[1] The high concentration of

ions crosslinks the phosphate backbone of the remaining undigested RNA, causing it to become insoluble in the acidic/alcoholic medium.[1] -

Quantification: The mixture is centrifuged to pellet the unhydrolyzed RNA.[1] The optical density (OD) of the supernatant, measured at 260 nm, is directly proportional to the amount of soluble nucleotides released, and thus, the RNase activity.[1]

Mechanistic Pathway

Figure 1: Mechanistic workflow of the this compound RNase assay. The reagent selectively precipitates unreacted substrate, allowing quantification of the soluble product.[1]

Materials & Reagents

A. Equipment

-

UV-Visible Spectrophotometer (Quartz cuvettes, path length 1 cm).[1]

-

Refrigerated Centrifuge (capable of 12,000 x g).

-

Water bath or Heat block (37°C ± 0.5°C).

-

Vortex mixer.

B. Reagents[2][3][4][5][6][7]

-

Substrate Solution (1% RNA): Dissolve 100 mg of high-quality Yeast RNA (e.g., Sigma R6750) in 10 mL of 0.1 M Sodium Acetate buffer (pH 5.0). Note: Prepare fresh or store aliquots at -20°C.

-

Buffer (Reaction Buffer): 0.1 M Sodium Acetate, pH 5.0.

-

Enzyme Diluent: 0.1% Gelatin or BSA in Reaction Buffer (prevents surface adsorption of the enzyme).[1]

-

Barium-Perchlorate Stop Reagent (Critical):

-

Composition: 0.1 M this compound [Ba(ClO₄)₂] dissolved in 2% (v/v) Perchloric Acid (HClO₄).[1]

-

Preparation: Dissolve 3.36 g of anhydrous this compound in 50 mL distilled water. Add 2 mL of 70% Perchloric Acid. Dilute to 100 mL with distilled water.

-

Alternative (Isopropanolic): For enhanced precipitation of smaller fragments, dissolve the this compound in 25% Isopropanol / 75% Water.[1]

-

Experimental Protocol

Step 1: Enzyme Preparation

Dilute the RNase sample (Test) and a known Standard (e.g., RNase A) in the Enzyme Diluent to a concentration range of 0.1 – 10 µg/mL.[1] Keep on ice.

Step 2: Assay Reaction

Set up 1.5 mL microcentrifuge tubes as described in Table 1 .

Table 1: Pipetting Scheme

| Component | Blank (µL) | Standard (µL) | Test Sample (µL) |

| Reaction Buffer | 500 | 0 | 0 |

| Enzyme Solution | 0 | 500 | 500 |

| Substrate (1% RNA) | 500 | 500 | 500 |

| Mix and Incubate | 37°C, 10 min | 37°C, 10 min | 37°C, 10 min |

| Ba-Perchlorate Stop Reagent | 1000 | 1000 | 1000 |

Step 3: Precipitation & Separation[1]

-

Immediately after adding the Stop Reagent , vortex vigorously for 5 seconds.[1]

-

Incubate the tubes on ice for 10 minutes to ensure complete precipitation of the Ba-RNA complex.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully remove the tubes without disturbing the white pellet.[1]

Step 4: Measurement[6]

-

Transfer the clear supernatant to a quartz cuvette.

-

Dilute 1:10 with distilled water if the absorbance is > 1.0.

-

Measure Absorbance at 260 nm (A₂₆₀) against the Blank .

Data Analysis & Calculation

Unit Definition

One Kunitz unit is defined as the amount of enzyme that causes an increase in absorbance of 1.0 at 260 nm per minute at 37°C under the specified assay conditions.[1]

Calculation Formula

1Where:

- : Absorbance of the supernatant.[1]

-

Time : Incubation time (10 minutes).

-

Volume : 0.5 mL.

Troubleshooting & Optimization (Expert Insights)

| Issue | Possible Cause | Solution |

| High Blank Absorbance | Substrate degradation or poor quality RNA.[1] | Use high-purity RNA.[1] Treat substrate solution with DEPC (if compatible) or prepare fresh. |

| Cloudy Supernatant | Incomplete precipitation or "floating" pellet. | Increase centrifugation speed (15,000 x g) or extend ice incubation to 20 mins. Ensure Stop Reagent is cold.[2] |

| Non-Linear Rates | Substrate depletion. | Dilute the enzyme further.[1] The reaction must remain zero-order (substrate excess).[1] |

| Reagent Precipitation | Barium reacting with sulfates.[1] | Ensure no sulfate-containing buffers (e.g., Ammonium Sulfate) are used in the enzyme prep.[1] Use Acetate or Tris-Cl.[1] |

Comparison of Precipitants

| Reagent | Pros | Cons |

| Uranyl Acetate | Historic standard; very efficient.[1] | Radioactive; highly toxic; disposal costs. |

| This compound | Non-radioactive ; highly soluble reagent; stable.[2] | Toxic (Barium); requires sulfate-free buffers.[1] |

| TCA (Trichloroacetic acid) | Cheap; common. | High UV absorbance at 260nm (interferes with reading). |

Safety & Handling

-

This compound: Toxic by inhalation and ingestion.[1][2][3] It is an oxidizer; avoid contact with organic combustibles. Wear nitrile gloves and safety glasses.

-

Perchloric Acid: Corrosive. Handle in a fume hood.

-

Disposal: Collect barium waste separately. Do not mix with sulfate waste streams (forms insoluble BaSO₄ sludge).[1]

References

-

Kunitz, M. (1940).[1] Crystalline Ribonuclease.[4] The Journal of General Physiology, 24(1), 15–32.[1] (Foundational method for precipitation assays).

-

Loba Chemie. (n.d.). This compound Anhydrous MSDS and Specification.[1] Retrieved from [Link]

-

Kalnitsky, G., Hummel, J. P., & Dierks, C. (1959).[1] Some factors which affect the enzymatic digestion of ribonucleic acid. Journal of Biological Chemistry, 234, 1512.[1]

Application Notes: Barium Perchlorate Mediated Organic Reactions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Barium Perchlorate in Organic Synthesis

This compound, Ba(ClO₄)₂, is a white crystalline solid recognized for its potent oxidizing properties and high solubility in water and various organic solvents like ethanol and acetone. While historically utilized in pyrotechnics and as a dehydrating agent, its application in modern organic synthesis is emerging as a compelling area of research.[1] The Ba²⁺ ion, a divalent alkaline earth metal, possesses Lewis acidic characteristics that can be harnessed to catalyze a range of important organic transformations. This guide provides an in-depth exploration of the applications and mechanisms of this compound in organic chemistry, offering detailed protocols and mechanistic insights for the research scientist.

A Word on Safety: this compound is a strong oxidizer and poses a significant fire and explosion risk when in contact with combustible or organic materials.[2] It is also toxic if ingested or inhaled.[2] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[3] Store it in a cool, dry place away from incompatible materials like acids, organic compounds, and powdered metals.[3][4]

Section 1: The Role of this compound as a Lewis Acid Catalyst

Lewis acid catalysis is a cornerstone of organic synthesis, where an electron-pair acceptor (the Lewis acid) activates a substrate, rendering it more susceptible to nucleophilic attack.[5] this compound functions as a Lewis acid catalyst through the coordination of the Ba²⁺ ion to lone-pair bearing atoms, typically oxygen or nitrogen, within the substrate. This coordination increases the electrophilicity of the substrate, thereby accelerating the reaction rate.

The effectiveness of metal perchlorates, including this compound, as Lewis acids stems from the combination of a hard metal cation (Ba²⁺) and a non-coordinating perchlorate anion (ClO₄⁻). The perchlorate anion's low nucleophilicity and minimal tendency to coordinate with the metal center leave the Ba²⁺ ion's coordination sites available to interact with the substrate. This principle is also observed with other metal perchlorates like magnesium perchlorate, which has been effectively used in the synthesis of 1,4-dihydropyridines.[6]

Section 2: Key Applications and Reaction Mechanisms

This compound has demonstrated its utility in several classes of organic reactions. This section details its application in two significant transformations: the Biginelli reaction for the synthesis of dihydropyrimidinones and the aza-Michael addition for the formation of β-amino carbonyl compounds.

The Biginelli Reaction: A Multicomponent Approach to Heterocycles

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as calcium channel blockers and antihypertensive agents.[9][10]

While the classical Biginelli reaction often requires harsh acidic conditions and can result in low yields, Lewis acid catalysis offers a milder and more efficient alternative.[9][11] this compound serves as an effective catalyst for this transformation.

Proposed Mechanism of this compound-Catalyzed Biginelli Reaction:

The catalytic cycle, as illustrated below, is believed to proceed through an iminium intermediate pathway.

-

Activation of the Aldehyde: The Ba²⁺ ion coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

-

Iminium Ion Formation: Urea attacks the activated aldehyde, and subsequent dehydration, facilitated by the Lewis acid, leads to the formation of an N-acyliminium ion intermediate. This step is often the rate-determining step in the reaction.[7]

-

Nucleophilic Attack: The enol form of the β-ketoester adds to the highly electrophilic iminium ion.

-

Cyclization and Dehydration: The final steps involve an intramolecular cyclization via nucleophilic attack of the amino group onto the ester carbonyl, followed by dehydration to yield the final dihydropyrimidinone product.

Caption: Ba(ClO₄)₂-catalyzed Biginelli reaction workflow.

Aza-Michael Addition: Carbon-Nitrogen Bond Formation

The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for constructing carbon-nitrogen bonds.[12] The resulting β-amino carbonyl moieties are prevalent in pharmaceuticals and natural products.[13]

This compound can effectively catalyze this reaction by activating the α,β-unsaturated carbonyl compound.

Proposed Mechanism of this compound-Catalyzed Aza-Michael Addition:

-

Activation of the Michael Acceptor: The Ba²⁺ ion coordinates to the carbonyl oxygen of the α,β-unsaturated compound (the Michael acceptor). This coordination enhances the electrophilicity of the β-carbon.

-

Nucleophilic Attack: The nitrogen nucleophile (e.g., an amine or an amide) attacks the activated β-carbon, forming a new C-N bond and generating an enolate intermediate.

-

Protonation: The enolate intermediate is subsequently protonated, either by a proton source in the reaction mixture or during aqueous workup, to yield the final β-amino carbonyl product. The catalyst is regenerated in this step.

Caption: Ba(ClO₄)₂-catalyzed aza-Michael addition workflow.

Section 3: Experimental Protocols

The following protocols are generalized procedures based on established methodologies for Lewis acid-catalyzed reactions and should be optimized for specific substrates.

Protocol 3.1: General Procedure for this compound-Catalyzed Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

This protocol is adapted from general procedures for Lewis acid-catalyzed Biginelli reactions.[14][15]

Materials:

-

Anhydrous this compound (Ba(ClO₄)₂)

-

Aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Solvent (e.g., ethanol or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (if using solvent)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound (5-10 mol%).

-

Reaction Conditions:

-

Solvent-Free: If conducting the reaction neat, gently heat the mixture with stirring to 80-100 °C.

-

With Solvent: If using a solvent like ethanol, add 5-10 mL of the solvent to the flask, attach a condenser, and reflux the mixture with stirring.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC.

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

If the reaction was performed neat, add cold water or ethanol to the flask and stir until a solid precipitate forms.

-

If a solvent was used, it may be necessary to reduce the volume under reduced pressure before precipitation.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash the solid with cold water or ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

-

-

Characterization: Confirm the structure of the product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Protocol 3.2: General Procedure for this compound-Catalyzed Aza-Michael Addition

This protocol is a general representation of a Lewis acid-catalyzed aza-Michael addition.[13][16]

Materials:

-

Anhydrous this compound (Ba(ClO₄)₂)

-

α,β-unsaturated carbonyl compound (Michael acceptor) (1.0 mmol)

-

Nitrogen nucleophile (e.g., amine) (1.2 mmol)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol) and anhydrous this compound (10 mol%) in an anhydrous solvent (5 mL).

-

Addition of Nucleophile: Stir the mixture at room temperature for 10-15 minutes. Then, add the nitrogen nucleophile (1.2 mmol) dropwise to the solution.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching and Workup:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure β-amino carbonyl product.

-

Characterization: Characterize the purified product using NMR, IR, and mass spectrometry.

Section 4: Data and Comparative Analysis

The efficiency of a catalyst is often evaluated by comparing reaction yields and times. While specific data for this compound is emerging, we can infer its potential performance based on studies of similar metal perchlorate catalysts.

Table 1: Illustrative Comparison of Catalysts in the Biginelli Reaction

| Catalyst | Conditions | Time | Yield (%) | Reference |

| Classical (HCl) | Reflux in Ethanol | 18-24 h | 20-60 | [9] |

| Zn(ClO₄)₂·6H₂O | 90 °C, Solvent-free | 30-45 min | 85-95 | [9] |

| Yb(OTf)₃ | 90 °C, Solvent-free | 1-2 h | 82-95 | [17] |

| InCl₃ | Reflux in Acetonitrile | 8-12 h | 80-95 | [17] |

This table is for illustrative purposes to show the improvements Lewis acid catalysts offer over classical methods. The performance of Ba(ClO₄)₂ is expected to be competitive with other efficient Lewis acids like Zn(ClO₄)₂.

Conclusion and Future Outlook

This compound presents itself as a viable and potent Lewis acid catalyst for a range of organic transformations. Its ability to activate carbonyl compounds and facilitate multicomponent reactions like the Biginelli synthesis, as well as conjugate additions, highlights its potential for broader application in synthetic chemistry. The advantages of using this compound could include mild reaction conditions, high efficiency, and operational simplicity, particularly in solvent-free systems which align with the principles of green chemistry.

Future research should focus on expanding the scope of this compound-catalyzed reactions, exploring its utility in asymmetric synthesis with chiral ligands, and conducting detailed kinetic and mechanistic studies to fully elucidate its catalytic behavior. As a cost-effective and readily available reagent, this compound is poised to become a valuable tool in the synthetic chemist's arsenal.

References

-

Sciencemadness Wiki. (2023, September 9). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Poor Man's Chemist. (2023, October 11). This compound & Perchloric Acid #chemistry [Video]. YouTube. [Link]

-

Reddy, C. V., Mahesh, M., Raju, P. V. K., Babu, T. R., & Reddy, V. V. N. (2002). Zinc perchlorate catalyzed one-pot synthesis of 3,4-dihydropyrimidinones under solvent-free conditions. Synthetic Communications, 32(18), 2829-2834. [Link]

-

ResearchGate. (n.d.). Activation of Organic Reactions by Perchlorates. Retrieved from [Link]

-

Zhang, Y., Wang, B., Liu, C., Zhang, X., & Huang, J. (2014). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 19(9), 13749-13759. [Link]

-

ResearchGate. (n.d.). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: this compound. Retrieved from [Link]

-

Narayana, C., Yoon, T. P., & Stephenson, C. R. J. (2011). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 111(11), 6621-6664. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Retrieved from [Link]

-

Alcarazo, M. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Communications, 50(54), 7113-7124. [Link]

-

Gallucci, J. C., & Gerkin, R. E. (1988). Structure of this compound trihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 44(11), 1873-1876. [Link]

-

Taylor & Francis Online. (n.d.). Zinc perchlorate catalyzed one-pot synthesis of 3,4-dihydropyrimidinones under solvent-free conditions. Retrieved from [Link]

-

Maleki, A., & Kamalzare, M. (2016). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 6(89), 86171-86179. [Link]

-

Kumar, A., & Akanksha. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 215-269. [Link]

-

Bartoli, G., Babiuch, K., Bosco, M., Carlone, A., Galzerano, P., Melchiorre, P., & Sambri, L. (2007). Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines. Synlett, 2007(18), 2897-2901. [Link]

-

Macmillan Group. (2008, November 5). Lewis-Base Catalysis. Retrieved from [Link]

-

Slideshare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

-

El-Maghraby, A. M., & Al-hussain, S. A. (2014). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 15(11), 20958-20973. [Link]

-

Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions [Master's thesis, Georgia Southern University]. Georgia Southern University Electronic Theses and Dissertations. [Link]

-

International Journal of ChemTech Research. (n.d.). Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-one using Layered Double Hydroxide (LDH) as a eco-friendly catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

ResearchGate. (n.d.). Ammonium perchlorate catalyzed with novel porous Mn-doped Co3O4 microspheres: superior catalytic activity, advanced decomposition kinetics and mechanisms. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet: this compound 0.05M. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound trihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | BaCl2O8 | CID 61623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 6. Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines [organic-chemistry.org]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. BIGINELLI REACTION | PPT [slideshare.net]

- 9. tandfonline.com [tandfonline.com]

- 10. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biginelli Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Barium Perchlorate Integrity & Storage

[1]

Executive Summary: The "Hydrolysis" Misconception

As a Senior Application Scientist, I often encounter confusion regarding the stability of Barium Perchlorate (

However, true chemical hydrolysis —the breakdown of the perchlorate ion itself—is a critical risk during improper drying protocols .[1] Attempting to dehydrate this salt at high temperatures (

This guide provides the protocols to prevent moisture uptake during storage and the specific vacuum-drying workflow required to reverse hydration without triggering hydrolysis.[1]

Troubleshooting Guide & FAQs

Q1: My anhydrous this compound has formed clumps or a "slush." Has it hydrolyzed?

Diagnosis: Likely Hydration/Deliquescence , not Hydrolysis.[1]

Technical Insight: this compound is kinetically stable but thermodynamically hygroscopic.[1] It readily forms a trihydrate (

-

Immediate Action: Do not use for anhydrous applications (e.g., non-aqueous titrations).[1]

-

Resolution: Perform the Vacuum Dehydration Protocol (See Section 3). Do not heat in a standard oven, as this risks true hydrolysis.[1]

Q2: Why can't I dry this compound in a standard laboratory oven at 150°C?

Diagnosis: Hydrolytic Decomposition Risk.

Mechanism: At elevated temperatures (

-

Rule: Dehydration must occur under vacuum to lower the boiling point of water and remove it before the thermal energy triggers perchlorate breakdown [1].[1]

Q3: What are the specific storage requirements to prevent this?

Protocol:

-

Primary Containment: Borosilicate glass or high-density polyethylene (HDPE) with a Teflon-lined screw cap.[1]

-

Secondary Containment: Store inside a desiccator containing an active desiccant (e.g.,

or molecular sieves).[1] Note: Do not use this compound as the desiccant for itself.[1] -

Atmosphere: For long-term storage of the anhydrous form, purge the headspace with dry nitrogen or argon before sealing.[1]

Q4: I see a yellow tint in the white powder. Is it safe?

Diagnosis: Contamination or Decomposition.

Risk: Pure this compound is white.[1] A yellow tint suggests the formation of chlorine dioxide (

-

Action: STOP. Do not attempt to dry.[1][3][4] This indicates chemical instability and an increased explosion hazard.[1] Dispose of immediately as hazardous waste.[1]

Critical Protocol: Vacuum Dehydration of this compound

Purpose: To restore hydrated this compound to its anhydrous state without triggering hydrolytic decomposition.

Safety Prerequisite:

-

Explosion Hazard: Ensure the oven is free of any organic residues (oil traces, solvent vapors).[1] Contact between perchlorates and hot organics is explosive.[1]

-

PPE: Blast shield, heavy gloves, and face shield.[1]

Methodology:

| Step | Action | Critical Parameter | Mechanism |

| 1 | Pre-check | Verify oven cleanliness. | Prevent organic-perchlorate friction/reaction.[1] |

| 2 | Loading | Spread salt in a thin layer on a glass or porcelain dish. | Maximize surface area for sublimation/evaporation. |

| 3 | Vacuum | Apply vacuum to | Lowers |

| 4 | Ramp | Slowly heat to 140°C . | Gentle heating prevents thermal shock and rapid gas evolution.[1] |

| 5 | Dwell | Hold for 4–6 hours . | Ensures removal of the kinetically trapped 3rd water molecule.[1] |

| 6 | Cooling | Cool to RT under vacuum or dry Argon.[1] | Prevents immediate re-absorption of moisture.[1] |

Storage Integrity Logic Flow

The following diagram illustrates the decision-making process for assessing and maintaining this compound stocks.

Figure 1: Decision matrix for assessing this compound integrity.[1] Note that discolored material represents a chemical stability hazard and must not be dried.[1]

References

-

Gallucci, J. C., & Gerkin, R. E. (1988).[1] The structure of this compound trihydrate. Acta Crystallographica Section C: Crystal Structure Communications.

-

National Oceanic and Atmospheric Administration (NOAA) . CAMEO Chemicals: this compound.[1][3] [1]

-

PubChem . This compound Compound Summary. National Library of Medicine.[1]

Technical Support Center: Barium Perchlorate Safety & Disposal

The following technical guide serves as a specialized support center for the safe management of Barium Perchlorate (

Ticket ID: BPC-HAZ-001 Status: Active Support Level: Tier 3 (Senior Scientist / EHS Specialist) Subject: Safe Handling, Stabilization, and Disposal Workflows for this compound[1][2]

Core Safety Briefing: The "Oxidizer-Toxic" Nexus

This compound presents a dual-hazard profile that complicates standard waste management:

-

Heavy Metal Toxicity (Barium): Soluble barium ions (

) block potassium channels in the nervous system, causing cardiac irregularities and muscle weakness. -

Strong Oxidizer (Perchlorate): The perchlorate anion (

) is kinetically stable but thermodynamically potent. In the presence of organic fuels (solvents, paper, wood), it lowers the activation energy for combustion, creating extreme fire and explosion hazards.

Critical Warning: Never dispose of this compound in standard organic waste containers. The mixture of a strong oxidizer with organic solvents (acetone, ethanol) creates a shock-sensitive explosive similar to flash powder.

Emergency Response & Spill Management

Use this decision matrix immediately if a spill occurs.

Troubleshooting: Spill Scenario Assessment

Q: I dropped a container. Is it a dry spill or a solution?

-

Dry Spill: Do NOT sweep aggressively. Friction can trigger ignition if organics are present.[3]

-

Solution Spill: Do NOT use paper towels or cotton rags. These become flash-paper explosives when dried.

Protocol: Safe Spill Cleanup

-

Isolate: Evacuate non-essential personnel.

-

Neutralize (Liquids): If the spill is a solution, absorb it using inert materials only (Vermiculite, Diatomaceous Earth, or dry sand).

-

Why? Cellulose-based absorbents (paper towels, spill pads) react with perchlorates to form combustible mixtures.[1]

-

-

Wet Down (Solids): If the spill is solid crystals, lightly mist with water to desensitize before scooping.

-

Decontamination: Wash the surface with a dilute sodium sulfate (

) solution.

Figure 1: Decision logic for immediate spill response, prioritizing the avoidance of organic contact.

Waste Disposal & Treatment Workflows

Method A: The "Lab Pack" (Recommended)

For most laboratories, the safest route is direct disposal without chemical treatment.

-

Container: High-density polyethylene (HDPE) or glass.

-

Labeling: Must carry D001 (Ignitable/Oxidizer) and D005 (Barium) RCRA codes [1].

-

Segregation: Store in a secondary container separate from all organic acids and solvents.

Method B: Chemical Precipitation (Volume Reduction)

Use this strictly if your facility requires separation of heavy metals from aqueous waste streams.

The Concept: We exploit the solubility product constant (

Reagents Required:

-

Sulfuric Acid (

, 1M) OR Sodium Sulfate ( -

Recommendation: Use Sodium Sulfate . Using Sulfuric Acid generates Perchloric Acid (

) in the supernatant, which is significantly more dangerous to handle than Sodium Perchlorate.

Step-by-Step Protocol:

-

Dissolution: Ensure the this compound waste is fully dissolved in water.

-

Precipitation: Slowly add saturated Sodium Sulfate solution while stirring.

-

Reaction:

[1]

-

-

Validation: Stop adding when no new white precipitate forms. Let settle for 2 hours.

-

Filtration: Filter the solution through a 0.45

membrane or Whatman #1 filter paper. -

Separation of Streams:

-

Solid Waste (

): Dispose of as solid chemical waste (Low toxicity, but treat as contaminated). -

Liquid Filtrate (

): This is NOT drain safe. It is a solution of Sodium Perchlorate. It must be collected as Oxidizer Waste (D001) but is now free of Heavy Metals (D005).

-

Figure 2: Chemical separation workflow to isolate Barium toxicity from Perchlorate oxidizer hazards.

Troubleshooting & FAQs

Q1: I found an old bottle of this compound with crystals around the cap. What do I do?

STOP IMMEDIATELY.

-

Diagnosis: Crystals in the threads of a cap often indicate friction-sensitive salt formation. If the bottle was stored near organics, these could be organic perchlorate esters, which are high explosives [2].

-

Action: Do not attempt to open the bottle. Do not move it. Contact your EHS officer or a bomb squad disposal unit immediately. This is a "Reactive Hazard" (D003).

Q2: Can I destroy the perchlorate using a reducing agent in the lab?

Technical Advice: NO.

-

Reasoning: While perchlorates can be reduced to chlorides using Titanium(III) or specific bacterial strains (e.g., Dechloromonas aromatica), chemical reduction requires harsh conditions (strong acids, high heat) or specific catalysts not standard in wet labs [3].

-

Risk: Attempting to reduce perchlorates with standard lab reducing agents (like Zinc/HCl) can generate Chlorine gas (

) or Chlorine Dioxide ( -

Solution: Package it for professional incineration.

Q3: My waste container is bulging. Why?

-

Diagnosis: You likely accidentally mixed the perchlorate waste with an acid or a volatile organic. Perchloric acid formation can degrade organics, releasing gas (

, -

Action: Do not open the cap if it is under high pressure. Place the container in a fume hood behind a blast shield. Allow EHS to handle the pressure relief.

Q4: Why can't I use paper towels for cleanup?

-

The Chemistry: Paper is cellulose (

). When soaked with Perchlorate ( -

Alternative: Use "pig" mats designed for aggressive chemicals or inorganic absorbents like vermiculite.

Quantitative Data: Solubility & Limits

| Parameter | Value | Significance for Disposal |

| Ksp (BaSO₄) | Allows for >99.9% removal of Barium via precipitation [4].[1][2] | |

| Solubility (Ba(ClO₄)₂) | ~198 g/100mL (25°C) | Highly soluble; spills spread easily in wet environments.[1][2] |

| RCRA Limit (Barium) | 100.0 mg/L (TCLP) | Waste >100 ppm Barium is Hazardous (D005) [1].[1][2] |

| Oxidizer Class | Class 5.1 | Must be stored away from Class 3 (Flammables) and Class 4 (Solids).[1][2] |

References

-

U.S. Environmental Protection Agency (EPA). (2024).[6] Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D005). RCRA Online. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Perchlorates: Handling and Storage Safety Guide.[Link][1]

-

Interstate Technology and Regulatory Council (ITRC). (2008).[7] Remediation Technologies for Perchlorate Contamination in Water and Soil.[Link][1]

-

National Institutes of Health (NIH). (2008). Sulfate removal from waste chemicals by precipitation.[8] Journal of Environmental Management. [Link]

Sources

- 1. Waste Code [rcrainfo.epa.gov]

- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 4. CN100402430C - Method and process for producing precipitated barium sulfate by utilizing white carbon black waste liquid - Google Patents [patents.google.com]

- 5. Sulfate removal from waste chemicals by precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. mineclosure.gtk.fi [mineclosure.gtk.fi]

Technical Support Center: Stabilizing Barium Perchlorate Solutions for Analytical Use

Welcome to the technical support guide for the preparation and stabilization of barium perchlorate solutions. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the accuracy and longevity of your analytical standards.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound solutions.

Q1: Why is my this compound solution turning cloudy?

A cloudy appearance is almost always due to the precipitation of insoluble barium salts. The two most common culprits are:

-

Barium Sulfate (BaSO₄): Barium has a very strong affinity for sulfate ions, forming a highly insoluble precipitate. Contamination can come from glassware that was previously used with sulfuric acid or sulfate salts and not properly rinsed, or from the sample matrix itself.

-

Barium Carbonate (BaCO₃): Barium ions will react with dissolved carbon dioxide (CO₂) from the atmosphere to form insoluble barium carbonate. This is especially prevalent in neutral or alkaline solutions.

Q2: What is the optimal solvent for preparing this compound titrants?

For titrimetric applications, particularly for sulfate determination, a mixed aqueous-organic solvent is standard practice.[1][2] A common and effective solvent system is a mixture of isopropanol (2-propanol) and water, often in a 4:1 (80%) ratio of isopropanol to water.[3]

-

Causality: The organic solvent reduces the polarity of the medium, which significantly decreases the solubility of barium sulfate. This ensures a sharp and quantitative precipitation reaction during titration, leading to a more defined endpoint.[1]

Q3: How does pH affect the stability of the solution?

Maintaining an acidic pH is crucial for long-term stability. An acidic environment, typically in the range of pH 2.5 to 3.5, prevents the precipitation of barium carbonate by inhibiting the absorption of atmospheric CO₂.[3] Perchloric acid is the preferred acid for this adjustment as it does not introduce interfering ions.[3]

Q4: What are the recommended storage conditions for my this compound solution?

To maximize shelf life and maintain titer accuracy, adhere to the following storage protocols:

-

Container: Store the solution in a tightly sealed borosilicate glass or polyethylene bottle to minimize evaporation and contamination.

-

Temperature: Store at a consistent room temperature, away from direct sunlight and heat sources.

-

Atmosphere: Minimize headspace in the storage bottle to reduce interaction with air. Purging the headspace with an inert gas like nitrogen or argon can further protect the solution.

Q5: How often should I standardize my this compound solution?

This compound solutions can deteriorate over time.[3] It is best practice to standardize the solution frequently to ensure the accuracy of your analytical results. A good starting point is to re-standardize every 1-2 weeks, or more often if high accuracy is required or if the solution shows any signs of instability (e.g., cloudiness).[3] Standardization is performed against a primary standard, such as a precisely weighed solution of anhydrous sodium sulfate or a standardized sulfuric acid solution.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems.

Issue 1: Precipitate Formation in Solution

If you observe a precipitate, it is essential to identify the cause to prevent recurrence.

-

Symptom: A white, fine precipitate forms in the solution upon standing.

-

Diagnostic Workflow: Use the following decision tree to diagnose the likely cause of precipitation.

Caption: Troubleshooting workflow for precipitate identification.

Issue 2: Inconsistent or Drifting Titration Endpoints

-